N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE
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Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. One common method involves the reaction of 2-aminothiazole with 4-piperidone under specific conditions to form the thiazole-piperidine intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one
Uniqueness
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-3-1-2-4-11)16-12-5-8-17(9-6-12)14-15-7-10-19-14/h7,10-12H,1-6,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRAAPFNSGMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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